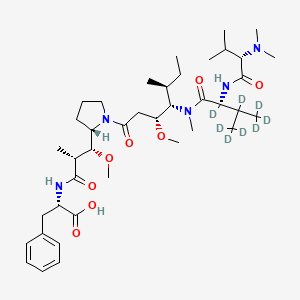
Auristatin F-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auristatin F-d8 is a deuterium-labeled derivative of Auristatin F, a potent cytotoxic agent used in antibody-drug conjugates (ADCs). Auristatin F is known for its ability to inhibit microtubule formation, thereby preventing cell division and inducing cell death. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Auristatin F-d8 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Auristatin F molecule. The synthesis typically starts with the preparation of deuterated building blocks, which are then assembled into the final compound through peptide coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Auristatin F-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Auristatin F-d8 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include the microtubule-associated proteins and the pathways involved in cell division .
Vergleich Mit ähnlichen Verbindungen
Auristatin F-d8 is similar to other auristatin derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . Other similar compounds include:
Monomethyl auristatin E (MMAE): Known for its high cytotoxicity and use in ADCs.
Monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Maytansinoids: Another class of microtubule inhibitors used in ADCs.
Calicheamicins: DNA-damaging agents used in ADCs.
This compound’s unique properties make it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C40H67N5O8 |
|---|---|
Molekulargewicht |
754.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D |
InChI-Schlüssel |
LGNCNVVZCUVPOT-RFJYZHMJSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















